Glycine, N-(N-L-methionyl-L-leucyl)-
Description
"Glycine, N-(N-L-methionyl-L-leucyl)-" is a tripeptide comprising methionine (Met), leucine (Leu), and glycine (Gly) residues. The structure is sequentially Met-Leu-Gly, with methionine and leucine forming the dipeptide backbone, and glycine as the terminal residue. This compound is characterized by its hydrophobic side chains (methionine’s thioether and leucine’s isobutyl group) and the small, flexible glycine moiety.
Properties
CAS No. |
14486-11-4 |
|---|---|
Molecular Formula |
C13H25N3O4S |
Molecular Weight |
319.42 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H25N3O4S/c1-8(2)6-10(13(20)15-7-11(17)18)16-12(19)9(14)4-5-21-3/h8-10H,4-7,14H2,1-3H3,(H,15,20)(H,16,19)(H,17,18)/t9-,10-/m0/s1 |
InChI Key |
HZVXPUHLTZRQEL-UWVGGRQHSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CCSC)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)[O-])NC(=O)[C@H](CCSC)[NH3+] |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)[O-])NC(=O)C(CCSC)[NH3+] |
sequence |
MLG |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Glycine, L-Methionyl-L-Phenylalanyl- (CAS 14492-15-0)
- Structure : Met-Phe-Gly.
- Key Differences : Substitution of leucine with phenylalanine introduces a benzyl group, enhancing hydrophobicity and aromaticity.
- Molecular Weight : 353.437 g/mol (vs. ~335 g/mol for Met-Leu-Gly, estimated from analogous compounds).
- Functional Impact : Increased HPLC retention time due to phenylalanine’s hydrophobicity, as inferred from peptoid interaction studies in .

L-Leucine, N-[N-[N-(N-L-Leucyl-L-Threonyl)-L-Alanyl]-L-Leucyl]- (CAS 134649-33-5)
- Structure : Leu-Thr-Ala-Leu (cyclic).
- Key Differences : Incorporates threonine (polar hydroxyl group) and alanine, forming a larger, cyclic tetrapeptide.
- Molecular Weight : 529.67 g/mol.
- Functional Impact : Cyclic structures often exhibit enhanced metabolic stability and receptor binding specificity compared to linear peptides .
Glycine, N-(N-L-Alanylglycyl)- (CAS 3146-40-5)
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Hydrophobicity (XlogP)* |
|---|---|---|---|---|
| Glycine, N-(N-L-Methionyl-L-Leucyl)- | C12H23N3O4S | ~335 (estimated) | Thioether (Met), Isobutyl (Leu) | ~-1.5 (predicted) |
| Glycine, L-Methionyl-L-Phenylalanyl- | C16H23N3O4S | 353.437 | Benzyl (Phe), Thioether (Met) | ~-0.8 (predicted) |
| L-Leucine, N-[N-[N-(N-L-Leucyl-L-Threonyl)-L-Alanyl]-L-Leucyl]- | C25H47N5O7 | 529.67 | Hydroxyl (Thr), Cyclic backbone | ~-3.0 (predicted) |
| Glycyl-L-Leucine (CAS 869-19-2) | C8H16N2O3 | 188.2242 | Isobutyl (Leu), Amide bond | ~-2.1 |
*Predicted based on analogous compounds and side chain contributions .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Residues |
|---|---|---|---|---|
| Glycine, N-(N-L-Methionyl-L-Leucyl)- | Not provided | C12H23N3O4S | ~335 | Met, Leu, Gly |
| Glycine, L-Methionyl-L-Phenylalanyl- | 14492-15-0 | C16H23N3O4S | 353.437 | Met, Phe, Gly |
| L-Leucine, N-[N-[N-(N-L-Leucyl-L-Threonyl)-L-Alanyl]-L-Leucyl]- | 134649-33-5 | C25H47N5O7 | 529.67 | Leu, Thr, Ala |
| Glycyl-L-Leucine | 869-19-2 | C8H16N2O3 | 188.2242 | Leu, Gly |
Preparation Methods
Reaction Mechanism
The process begins with the activation of L-methionine’s carboxyl group using DCC in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt). This forms an active ester intermediate, which reacts with the primary amine of L-leucyl-glycine to yield the target dipeptide. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility and minimize side reactions.
Example Protocol:
-
Dissolve L-methionine (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add DCC (1.1 eq) dropwise at 0°C under nitrogen atmosphere.
-
Stir for 30 minutes, then add L-leucyl-glycine (1.0 eq) and triethylamine (2.0 eq).
-
React at room temperature for 12–24 hours.
-
Filter to remove dicyclohexylurea (DCU) byproduct and concentrate under reduced pressure.
Yield Optimization
Yields for carbodiimide-mediated syntheses of analogous peptides range from 80% to 95%, depending on steric hindrance and protecting group strategies. For Glycine, N-(N-L-methionyl-L-leucyl)-, the use of Z (benzyloxycarbonyl) or Boc (tert-butyloxycarbonyl) groups on the N-terminus of methionine improves reaction efficiency by preventing undesired oligomerization.
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers a modular approach for constructing Glycine, N-(N-L-methionyl-L-leucyl)-, particularly when scalability and automation are prioritized.
Resin Selection and Loading
A Wang or Rink amide resin is functionalized with Fmoc-glycine. After Fmoc deprotection using piperidine, L-leucine and L-methionine are sequentially coupled using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the activating agent.
Critical Parameters:
Cleavage and Purification
The peptide-resin is treated with a cleavage cocktail (95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2 hours to release the free peptide. Crude product is precipitated in cold diethyl ether and purified via reversed-phase HPLC using a C18 column and acetonitrile/water gradient.
Enzymatic Synthesis
Enzymatic methods provide an eco-friendly alternative, leveraging proteases like thermolysin to catalyze peptide bond formation under mild conditions.
Thermolysin-Catalyzed Condensation
Thermolysin facilitates the coupling of L-methionine methyl ester and L-leucyl-glycine in aqueous buffer (pH 7.0–8.0) at 40°C. The enzyme’s specificity for hydrophobic residues ensures high regioselectivity.
Advantages:
Limitations:
-
Lower yields (60–75%) due to equilibrium-driven reactions.
Purification and Characterization
Ionic Membrane Separation
A method adapted from glycine purification (CN104262183A) employs ionic membrane tripping to isolate the peptide from byproducts like ammonium chloride. Under a direct current electric field (15–35 A/cm²), charged impurities migrate through ion-exchange membranes, leaving the peptide in solution.
Conditions:
Analytical Validation
-
HPLC: Purity assessed using a C18 column, 0.1% TFA in water/acetonitrile.
-
Mass Spectrometry: ESI-MS confirms molecular weight (expected: ~335.4 g/mol).
Comparative Analysis of Methods
| Parameter | Carbodiimide Coupling | SPPS | Enzymatic Synthesis |
|---|---|---|---|
| Yield | 80–95% | 70–85% | 60–75% |
| Purity | ≥95% | ≥90% | ≥85% |
| Scalability | Moderate | High | Low |
| Cost | $$ | $$$ | $$ |
Challenges and Solutions
Racemization
Racemization at methionine’s α-carbon is mitigated by:
Q & A
Q. What are the recommended laboratory synthesis methods for Glycine, N-(N-L-methionyl-L-leucyl)-?
Answer: The synthesis of this dipeptide derivative typically follows solid-phase peptide synthesis (SPPS) protocols. Key steps include:
- Amino Acid Activation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to activate the carboxyl group of L-methionine for reaction with L-leucine’s amine group .
- Protection Strategies : Employ tert-butoxycarbonyl (BOC) or fluorenylmethyloxycarbonyl (FMOC) groups to protect reactive side chains during sequential coupling .
- Cleavage and Deprotection : Treat with trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove protecting groups .
- Solution-Phase Alternative : For smaller scales, mix activated L-methionyl chloride with L-leucyl-glycine in a chloroform/NaOH system, as demonstrated in sulfonamide glycine derivatives .
Q. How can researchers optimize purification of Glycine, N-(N-L-methionyl-L-leucyl)-?
Answer: Post-synthesis purification involves:
- Reverse-Phase HPLC : Utilize C18 columns with a gradient of acetonitrile/water (0.1% TFA) to achieve >95% purity, as validated for structurally similar peptides .
- Ion-Exchange Chromatography : Adjust pH to exploit charge differences; this method is effective for separating peptide variants with minor modifications .
- Recrystallization : Use ethanol/water mixtures for final crystallization, monitoring purity via LC-MS .
Q. What analytical techniques are critical for confirming the identity of this compound?
Answer:
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF provides accurate molecular weight confirmation. Compare observed m/z with theoretical values (e.g., C₈H₁₆N₂O₃: 188.2242 g/mol) .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify backbone structure and stereochemistry. Key signals include α-protons at 3.8–4.3 ppm and methionine’s methylsulfanyl group at 2.1 ppm .
- Infrared Spectroscopy (IR) : Confirm amide bonds (C=O stretch at ~1650 cm⁻¹) and absence of unprotected amines (N-H stretch at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in solubility data for Glycine, N-(N-L-methionyl-L-leucyl)-?
Answer: Discrepancies between calculated (e.g., ACD/Labs software) and experimental solubility arise from:
- Polymorphism : Characterize crystalline forms via X-ray diffraction or DSC to identify stable polymorphs .
- pH-Dependent Solubility : Perform pH-solubility profiling in buffers (pH 2–9) to map ionization effects .
- Experimental Validation : Use shake-flask methods with HPLC quantification under controlled temperature (e.g., 25°C) .
Q. What advanced techniques elucidate structural ambiguities in this compound?
Answer:
- Tandem MS (MS/MS) : Fragment ions (e.g., y/b ions) confirm sequence and detect side-chain modifications .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign spatial proximity of protons, critical for stereochemical validation .
- Circular Dichroism (CD) : Analyze secondary structure in solution, particularly if the peptide adopts β-sheet or random coil conformations .
Q. How should researchers address stability challenges during storage?
Answer:
- Temperature Control : Store lyophilized powder at -20°C to minimize hydrolysis and oxidation, as recommended for leucine derivatives .
- Desiccation : Use vacuum-sealed containers with silica gel to prevent moisture-induced degradation .
- Accelerated Stability Studies : Monitor decomposition at 40°C/75% RH over 4 weeks, comparing LC-MS profiles to baseline .
Q. What methodologies assess interactions between this compound and biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like peptide transporters .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for enzyme-substrate interactions .
- Molecular Dynamics (MD) Simulations : Model binding poses using software like GROMACS, validated by mutagenesis studies .
Data Contradiction Analysis
Q. How can conflicting ion-binding affinity data be reconciled?
Answer:
- Standardize Conditions : Ensure consistent ionic strength (e.g., 150 mM NaCl) and pH (7.4) across studies .
- Cross-Validate Techniques : Compare results from equilibrium dialysis, fluorescence quenching, and computational docking .
- Control for Artifacts : Test for nonspecific binding using scrambled peptide sequences or competitive inhibitors .
Q. What explains variability in reported enzymatic hydrolysis rates?
Answer:
- Enzyme Source Variability : Use recombinantly expressed proteases (e.g., trypsin) to standardize activity .
- Substrate Purity : Verify peptide homogeneity via SDS-PAGE or capillary electrophoresis .
- Real-Time Monitoring : Employ stopped-flow spectroscopy to capture rapid hydrolysis kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

